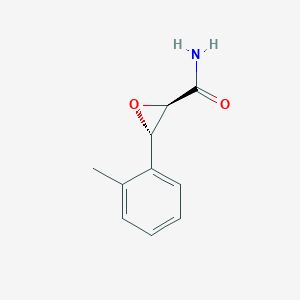
(2R,3S)-3-o-tolyloxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-o-tolyloxirane-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound features an oxirane ring and a carboxamide group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-o-tolyloxirane-2-carboxamide typically involves the epoxidation of an appropriate precursor, followed by the introduction of the carboxamide group. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include a titanium-based catalyst, tert-butyl hydroperoxide, and a chiral ligand.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization and chromatography techniques to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-o-tolyloxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the oxirane ring under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
(2R,3S)-3-o-tolyloxirane-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-o-tolyloxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The carboxamide group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S)-3-o-tolyloxirane-2-carboxamide shares structural similarities with other oxirane and carboxamide-containing compounds, such as (2R,3S)-3-phenylglycidamide and (2R,3S)-3-benzylglycidamide.
Uniqueness
- The presence of the o-tolyl group in this compound imparts unique steric and electronic properties, distinguishing it from other similar compounds. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
(2R,3S)-3-(2-methylphenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C10H11NO2/c1-6-4-2-3-5-7(6)8-9(13-8)10(11)12/h2-5,8-9H,1H3,(H2,11,12)/t8-,9+/m0/s1 |
Clave InChI |
VOVFJVXRQISFMW-DTWKUNHWSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@H]2[C@@H](O2)C(=O)N |
SMILES canónico |
CC1=CC=CC=C1C2C(O2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















